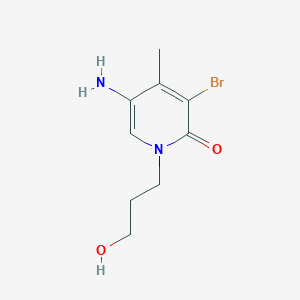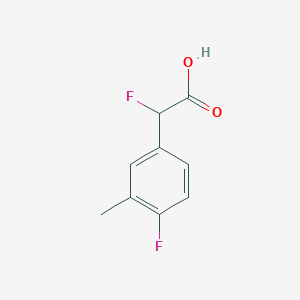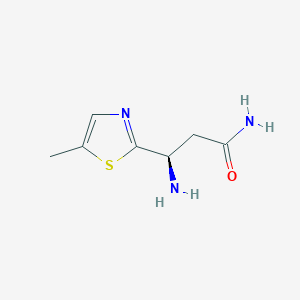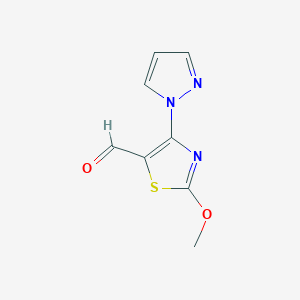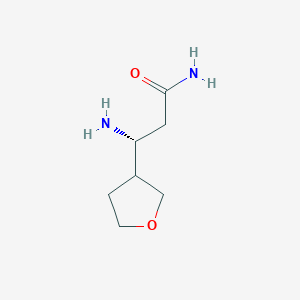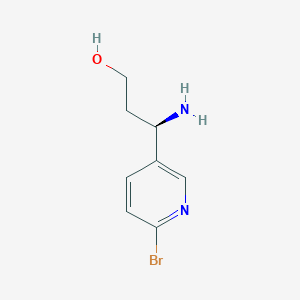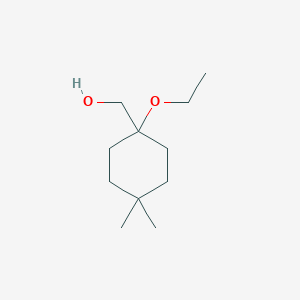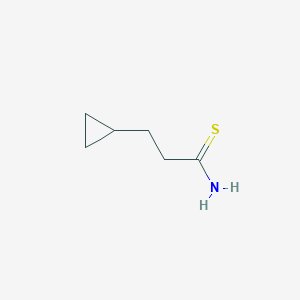
3-Cyclopropylpropanethioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropylpropanethioamide is an organic compound with the molecular formula C₆H₁₁NS. It features a cyclopropyl group attached to a propanethioamide moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropylpropanethioamide typically involves the reaction of cyclopropylmethylamine with carbon disulfide, followed by the addition of a suitable electrophile. One common method includes the use of sulfuration agents to introduce the thioamide functionality .
Industrial Production Methods: Industrial production of thioamides, including this compound, often employs scalable and practical methods. These methods focus on optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: 3-Cyclopropylpropanethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The cyclopropyl group can participate in substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under mild to moderate conditions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Aplicaciones Científicas De Investigación
3-Cyclopropylpropanethioamide has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research explores its potential as a precursor for drug development, particularly in designing molecules with enhanced biological activity.
Industry: It finds applications in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of 3-Cyclopropylpropanethioamide involves its interaction with specific molecular targets. The thioamide group can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The cyclopropyl group contributes to the compound’s stability and reactivity, influencing its overall biological effects .
Comparación Con Compuestos Similares
Cyclopropylamine: Shares the cyclopropyl group but lacks the thioamide functionality.
Propanethioamide: Contains the thioamide group but lacks the cyclopropyl moiety.
Cyclopropylcarboxamide: Similar structure but with a carboxamide group instead of a thioamide .
Uniqueness: 3-Cyclopropylpropanethioamide is unique due to the combination of the cyclopropyl and thioamide groups. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C6H11NS |
|---|---|
Peso molecular |
129.23 g/mol |
Nombre IUPAC |
3-cyclopropylpropanethioamide |
InChI |
InChI=1S/C6H11NS/c7-6(8)4-3-5-1-2-5/h5H,1-4H2,(H2,7,8) |
Clave InChI |
CIAHMNZSJHEGMK-UHFFFAOYSA-N |
SMILES canónico |
C1CC1CCC(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


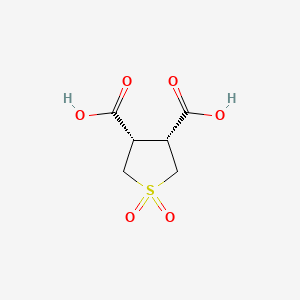
![2-{[(pyrrolidin-2-yl)methyl]sulfanyl}-1H-1,3-benzodiazole](/img/structure/B15239522.png)
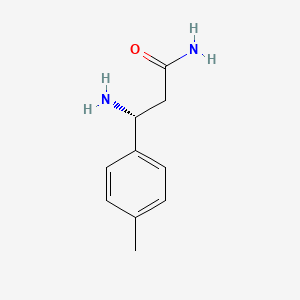
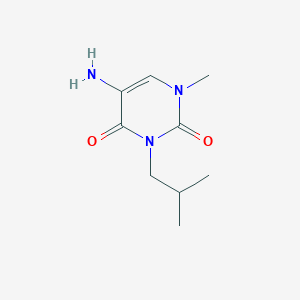
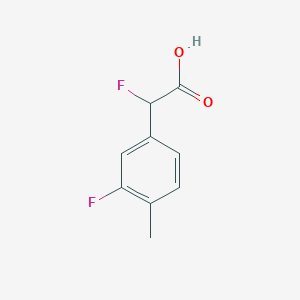
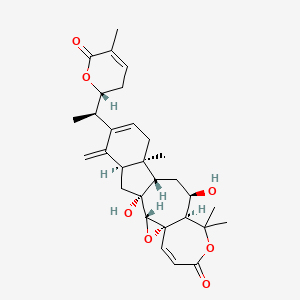
![5-{[(2S)-2-hydroxypropyl]amino}pyridine-2-carbonitrile](/img/structure/B15239563.png)
